Fmoc-Sec(pMeBzl)-OH Fmoc-Sec(pMeBzl)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC13807617
InChI: InChI=1S/C26H25NO4Se/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
SMILES: CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H25NO4Se
Molecular Weight: 494.5 g/mol

Fmoc-Sec(pMeBzl)-OH

CAS No.:

Cat. No.: VC13807617

Molecular Formula: C26H25NO4Se

Molecular Weight: 494.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Sec(pMeBzl)-OH -

Specification

Molecular Formula C26H25NO4Se
Molecular Weight 494.5 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid
Standard InChI InChI=1S/C26H25NO4Se/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
Standard InChI Key ONTNSAXNCVVXSV-DEOSSOPVSA-N
Isomeric SMILES CC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Structural Characteristics and Physicochemical Properties

Fmoc-Sec(pMeBzl)-OH belongs to the family of non-standard amino acids designed for solid-phase peptide synthesis (SPPS). Its molecular architecture comprises three key components:

  • Fmoc Group: A 9-fluorenylmethyloxycarbonyl moiety protecting the α-amino group, removable under basic conditions (e.g., piperidine).

  • Selenocysteine Backbone: A selenium analog of cysteine, featuring a selenol (-SeH) group that participates in redox reactions and diselenide bond formation.

  • Para-Methoxybenzyl (pMeBzl) Protector: Attached to the selenium atom, this group enhances solubility in organic solvents and prevents premature oxidation during synthesis.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₆H₂₅NO₅Se
Molecular Weight510.44 g/mol
AppearanceLight yellow amorphous solid
Melting Point150–152°C
SolubilityDMF, DCM, THF; sparingly soluble in MeOH
StabilitySensitive to light and oxidizing agents

The para-methoxybenzyl group confers hydrophobic character, facilitating resin loading in SPPS while minimizing side reactions . Selenium’s lower electronegativity compared to sulfur enhances nucleophilicity, enabling efficient formation of selenoether and diselenide bonds.

Synthesis and Manufacturing

Industrial production of Fmoc-Sec(pMeBzl)-OH follows multi-step protocols optimized for yield and purity:

Synthetic Pathway

  • Selenocysteine Preparation: Reacting β-chloro-L-alanine with sodium selenide (Na₂Se) under anaerobic conditions yields L-selenocysteine.

  • Protection of Selenium: The selenol group is alkylated with 4-methoxybenzyl chloride in dimethylformamide (DMF), forming Se-(4-methoxybenzyl)-L-selenocysteine.

  • Fmoc Protection: The α-amino group is protected using Fmoc-Osu (N-hydroxysuccinimide ester) in the presence of a base such as diisopropylethylamine (DIPEA).

  • Purification: Recrystallization from ethanol/water mixtures or chromatography achieves >95% purity .

Industrial Scale Considerations

  • Automation: Continuous flow reactors reduce reaction times and improve consistency.

  • Quality Control: HPLC and mass spectrometry ensure compliance with pharmacopeial standards for peptide-grade reagents .

Chemical Reactivity and Applications in Peptide Synthesis

Key Reactions

  • Oxidation: Treatment with hydrogen peroxide or iodine generates diselenide bonds (-Se-Se-), critical for stabilizing peptide tertiary structures.

  • Deprotection: The Fmoc group is cleaved with 20% piperidine in DMF, while the pMeBzl group requires strong acids like trifluoromethanesulfonic acid (TFMSA).

  • Native Chemical Ligation (NCL): Selenocysteine’s nucleophilicity enables chemoselective coupling with thioesters, forming native peptide bonds without racemization.

SPPS Protocol Adaptations

  • Coupling Efficiency: Fmoc-Sec(pMeBzl)-OH exhibits coupling yields >98% using HATU/DIPEA activation in DMF .

  • Orthogonal Protection: Compatibility with Fmoc/t-Bu strategies allows seamless integration into complex sequences containing multiple protected residues (e.g., Arg(Pbf), Lys(Boc)) .

Table 2: Comparison with Boc-Protected Analogs

ParameterFmoc-Sec(pMeBzl)-OHBoc-Sec(pMeBzl)-OH
Deprotection ReagentPiperidine (20% in DMF)Trifluoroacetic Acid (TFA)
Stability to AcidStableLabile
Racemization RiskLowModerate
Industrial AdoptionHigh (Fmoc-SPPS)Limited (Boc-SPPS)

Future Directions and Research Opportunities

  • Green Synthesis: Developing aqueous-based coupling methods to reduce DMF usage.

  • Selenopeptide Libraries: High-throughput screening of selenocysteine-rich peptides for drug discovery.

  • Hybrid Materials: Integrating selenopeptides into biomaterials for responsive drug delivery systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator